molecular formula C14H14O5 B027147 (-)-trans-Khellactone CAS No. 23458-04-0

(-)-trans-Khellactone

Cat. No. B027147
CAS RN: 23458-04-0
M. Wt: 262.26 g/mol
InChI Key: HKXQUNNSKMWIKJ-WCQYABFASA-N
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Description

Synthesis Analysis

The synthesis of (-)-trans-Khellactone and its derivatives has been explored in various studies. For instance, a highly enantioselective synthesis of (-)-(3'S)-Lomatin and (+)-(3'S,4'R)-trans-khellactone from 7-hydroxycoumarin was achieved using nonaqueous enantioselective epoxidation by an iminium salt as the key step, highlighting a concise and efficient synthetic route (Page et al., 2009).

Molecular Structure Analysis

The molecular structure of (-)-trans-Khellactone and its derivatives has been a subject of detailed NMR studies. The 13C NMR data have been instrumental in establishing stereochemical criteria, helping to determine the relative configuration at C-3′ and C-4′ in khellactone derivatives (Macias et al., 1989).

Chemical Reactions and Properties

Research into the chemical reactions and properties of (-)-trans-Khellactone has led to the development of various derivatives with potential bioactive properties. For example, the anti-HIV activity of (3'R,4'R)-(+)-cis-khellactone derivatives was investigated, demonstrating the importance of the (3'R,4'R)-(+)-cis-khellactone skeleton for anti-HIV activity (Xie et al., 1999).

Scientific Research Applications

  • Cytotoxic Properties : It was found in the aerial parts of Peucedanum japonicum and has shown cytotoxic properties (Duh, Chang-Yih, Wang, & Wu, 1991).

  • Isolation from Plant Sources : (-)-trans-Khellactone has been isolated from the stems of Ticorea longiflora (Toro, Müller, Arruda, & Arruda, 1997) and identified in Seseli campestre, including its derivatives: campestrol, campestrinol, and campestrinoside (Abyshev et al., 1982).

  • Anti-Platelet Aggregation : (-)-trans-Khellactone strongly inhibits platelet aggregation induced by platelet activating factor (PAF), making it a new class of PAF antagonists (Aida, Kasama, Takeuchi, & Tobinaga, 1995).

  • Anti-Cancer Properties : Cis-khellactone from Angelica amurensis suppresses cell growth in cancer cell lines (Jung et al., 2018). Additionally, 4-methyl-cis-khellactone derivatives showed inhibitory activity against human cancer cell lines (Ren et al., 2013).

  • Diverse Biological Properties : Khellactone derivatives exhibit various biological properties, including anti-hypertension, anti-HIV, reversing P-glycoprotein mediated multidrug resistance, and anti-inflammation effects (Jing et al., 2016).

  • Structural Analysis and Synthesis : Research on 13C NMR data of khellactone derivatives helps in establishing the relative configuration of the dihydropyran ring (Macias et al., 1989). Moreover, studies have been conducted on the enantioselective synthesis of (-)-trans-khellactone (Page et al., 2009).

  • Anti-HIV Activity : (+)-cis-khellactone derivatives show potent anti-HIV activity (Xie et al., 1999), and other studies have focused on the anti-HIV properties of DCK derivatives (Suzuki et al., 2005).

  • Antiplatelet Aggregation and Anti-Inflammatory Effects : Cis-3',4'-diisovalerylkhellactone showed significant activity in an antiplatelet aggregation bioassay (Jong et al., 1992). Cis-khellactone treatment ameliorated imiquimod-induced psoriasis in mice by suppressing proinflammatory macrophages and promoting autophagy (Feng et al., 2019).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and any other potential hazards, as well as appropriate safety precautions for handling and storage.




  • Future Directions

    This would involve discussing potential areas for further research or development involving the compound, such as new synthetic methods, applications, or studies of its mechanism of action.




    properties

    IUPAC Name

    (9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HKXQUNNSKMWIKJ-WCQYABFASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H14O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    262.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (-)-trans-Khellactone

    CAS RN

    15575-68-5, 23458-04-0
    Record name Khellactone, trans-(+/-)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015575685
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Khellactone, trans-(-)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458040
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name KHELLACTONE, TRANS-(±)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SSV9BI4T
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name KHELLACTONE, TRANS-(-)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ6HK1AGB
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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